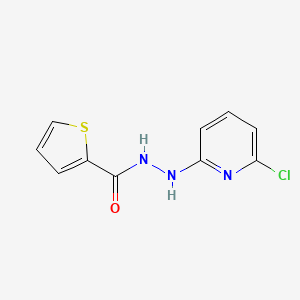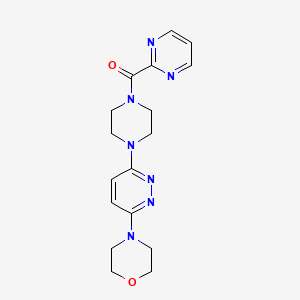
(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone is a complex organic molecule. It has a molecular weight of 360.42 . The compound is solid at room temperature and should be stored in a dry environment .
Molecular Structure Analysis
The molecular structure of this compound is characterized by several functional groups, including a morpholine ring, a pyridazine ring, a piperazine ring, and a pyrimidine ring . The InChI code for this compound is1S/C20H20N6O/c1-15-14-17 (16-6-3-2-4-7-16)23-24-18 (15)19 (27)25-10-12-26 (13-11-25)20-21-8-5-9-22-20/h2-9,14H,10-13H2,1H3 . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 360.42 .Scientific Research Applications
SIRT2 Inhibition
The compound has been identified as a potential inhibitor of SIRT2, a member of the sirtuin family of proteins . Sirtuins are a conserved family of proteins found in a wide range of organisms from bacteria to mammals acting as substrate-specific type III protein lysine deacetylases . Aberrant enzymatic activity of SIRTs has been linked to various diseases like diabetes, cancer, inflammation, cardiovascular diseases, neurodegenerative disorders . Therefore, the modulation of SIRTs is of therapeutic importance .
Anti-Tubercular Activity
The compound’s structure is similar to that of pyrazinamide, an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests that “(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone” could potentially be used in the treatment of tuberculosis.
Cardiovascular Applications
The pharmacological action of substituted pyridazinones has been broadly studied and has received much attention on account of especially their cardiovascular activity . This suggests that the compound could potentially be used in the treatment of cardiovascular diseases.
Anti-Cancer Activity
Substituted pyridazinones have been studied for their anticancer activity . This suggests that the compound could potentially be used in the treatment of cancer.
Anti-Inflammatory Activity
Substituted pyridazinones have been studied for their anti-inflammatory activity . This suggests that the compound could potentially be used in the treatment of inflammatory diseases.
Analgesic Activity
Substituted pyridazinones have been studied for their analgesic activity . This suggests that the compound could potentially be used as a pain reliever.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-pyrimidin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O2/c25-17(16-18-4-1-5-19-16)24-8-6-22(7-9-24)14-2-3-15(21-20-14)23-10-12-26-13-11-23/h1-5H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQCSUQNGLAXDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)acetamide](/img/structure/B2820234.png)
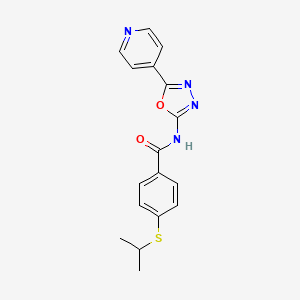

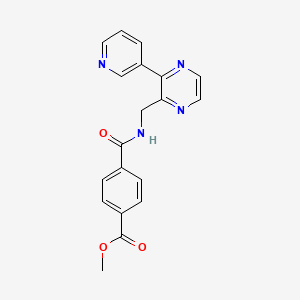
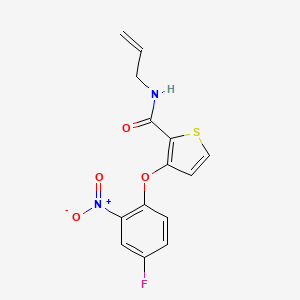
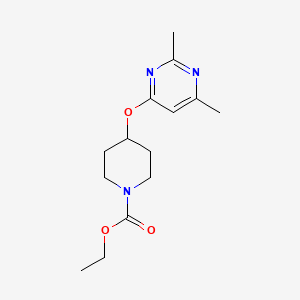

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2820243.png)
![4-[4-(Hydroxymethyl)piperidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2820247.png)

![2-(azocane-1-carbonyl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enenitrile](/img/structure/B2820250.png)
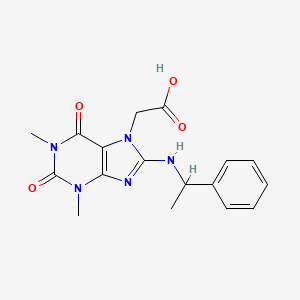
![2-(2-Chlorophenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2820253.png)
